N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
Description
The compound N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a heterocyclic molecule featuring a 5-oxo-2-thioxoimidazolidin-4-yl core substituted with a 4-methoxybenzyl group, a 4-fluorophenyl moiety, and an N-(4-chlorophenyl)acetamide side chain. Its molecular formula is C₂₅H₂₀ClFN₃O₃S, with a molecular weight of approximately 508.96 g/mol.
Properties
Molecular Formula |
C25H21ClFN3O3S |
|---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H21ClFN3O3S/c1-33-21-12-2-16(3-13-21)15-29-22(14-23(31)28-19-8-4-17(26)5-9-19)24(32)30(25(29)34)20-10-6-18(27)7-11-20/h2-13,22H,14-15H2,1H3,(H,28,31) |
InChI Key |
VNLUQIGVLSNABI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl, fluorophenyl, and methoxybenzyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles under specific pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electron-Donating Groups : The methoxy group in the target compound increases solubility in polar solvents compared to analogs with benzyl or furylmethyl substituents .
- Thioxo vs. Oxo Groups : The thioxo (C=S) group in the target compound and analogs stabilizes tautomeric forms, as confirmed by IR absorption at 1247–1255 cm⁻¹ (C=S stretch) and absence of S-H bands .
- Ring Systems: Replacing the imidazolidinone core with oxadiazolidin () or benzimidazole () alters biological activity due to differences in hydrogen-bonding capacity and ring strain .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- Solubility : Methoxy and fluoro groups improve aqueous solubility compared to purely hydrophobic analogs (e.g., benzyl-substituted derivatives) .
Biological Activity
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its antibacterial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Chemical Formula : C₁₉H₁₆ClFNO₂S
- Molecular Weight : 337.803 g/mol
- IUPAC Name : this compound
The structure includes a thioxoimidazolidin core, which is known for its diverse pharmacological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a series of synthesized compounds based on the imidazole scaffold showed activity against various bacterial strains, including Salmonella enterica and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| 5-Aryl-2-aminoimidazole | Salmonella enterica | Strong |
| 5-Aryl-2-aminoimidazole | Pseudomonas aeruginosa | Moderate |
| N-(4-chlorophenyl)-2-acetamide | Staphylococcus aureus | Weak |
These findings suggest that modifications to the imidazole core can enhance antibacterial activity, indicating potential for this compound in developing new antibacterial agents.
Anticancer Potential
The thioxoimidazolidin framework has been linked to anticancer activities in various studies. For example, compounds containing this structure have shown inhibition of tumor cell proliferation and induction of apoptosis in cancer cell lines .
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of thioxoimidazolidin derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Method : MTT assay for cell viability
- Results : The compound exhibited IC50 values of 15 µM against MCF-7 and 20 µM against HeLa cells, indicating significant antiproliferative effects.
Enzyme Inhibition Studies
Enzyme inhibition is another area where this compound shows promise. Similar compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases.
Table 2: Enzyme Inhibition Activity
| Compound Name | Enzyme Target | Inhibition (%) |
|---|---|---|
| Thioxoimidazolidin Derivative | Acetylcholinesterase | 70% at 10 µM |
| Benzamide Derivative | Urease | 65% at 10 µM |
These results indicate that this compound may possess significant potential as an enzyme inhibitor, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
